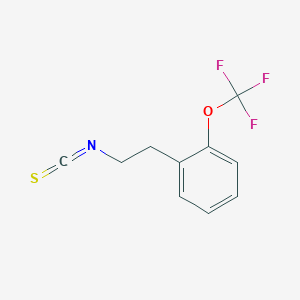

2-(Trifluoromethoxy)phenethyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Trifluoromethoxy)phenethyl isothiocyanate” is a chemical compound with the linear formula CF3OC6H4NCS . It has a molecular weight of 219.18 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)Oc1ccccc1N=C=S . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group and an isothiocyanate group attached .Physical and Chemical Properties Analysis

“this compound” has a refractive index n20/D of 1.543 (lit.) . It has a boiling point of 215 °C (lit.) and a density of 1.354 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Anticancer Properties and Cellular Effects

Antiproliferative Effects and Cell Cycle Arrest

Phenethyl isothiocyanate, a compound structurally similar to 2-(Trifluoromethoxy)phenethyl isothiocyanate, has demonstrated antiproliferative effects in Caco-2 cells. It inhibits DNA synthesis, induces G2/M phase cell cycle arrest, increases DNA strand breakage, and activates the G(2)/M DNA damage checkpoint, suggesting its potential role in cancer prevention through the modulation of cell cycle and DNA integrity (Visanji et al., 2004).

Apoptosis in Cervical Cancer Cells

Phenethyl isothiocyanate has shown the ability to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3, suggesting its therapeutic potential against cervical cancer (Shoaib et al., 2021).

Chemopreventive and Cytotoxic Effects on Breast Cancer Cells

The chemopreventive properties of phenethyl isothiocyanate have been investigated, focusing on its effects on phase II enzymes for carcinogen detoxification and its cytotoxicity towards breast cancer cells. It has shown potential in cancer therapy by modulating enzyme activities and cell viability (Lam & Owusu-Apenten, 2013).

Overcoming Chemotherapy Resistance

Phenethyl isothiocyanate has been found to trigger apoptosis even in cells that are resistant to a range of cytotoxic agents due to the overexpression of the oncoprotein Bcl-2, highlighting its potential to overcome resistance mechanisms in cancer therapy (Thomson et al., 2006).

Mechanistic Insights and Molecular Interactions

Activation of Antioxidant Responsive Element (ARE)

The compound is involved in activating ARE-mediated phase II drug metabolism gene expressions via JNK1- and Nrf2-dependent pathways, contributing to its chemopreventive activity (Keum et al., 2003).

Inhibition of Hypoxia-Induced Factors

Phenethyl isothiocyanate can inhibit the accumulation of HIF-1α and the secretion of VEGF under hypoxic conditions, indicating its role in suppressing angiogenesis and its potential as an anticancer agent (Gupta et al., 2013).

Interaction with Macrophage Migration Inhibitory Factor

Phenethyl isothiocyanate modifies the N-terminal proline residue of MIF, disrupting its catalytic activity and protein conformation, which contributes to its anti-inflammatory and anticancer activity (Brown et al., 2009).

Detoxification and Metabolism

Detoxification of Carcinogens

Isothiocyanates, including phenethyl isothiocyanate, can protect DNA by reducing the availability of genotoxic metabolites of chemical carcinogens. They inhibit cytochrome P450 enzymes and induce phase II detoxification enzymes, contributing to chemoprevention (Hecht, 2000).

Enhancement of Glucose Uptake in Muscle Cells

Phenethyl isothiocyanate promotes glucose uptake in C2C12 myotubes through activation of the Akt pathway, suggesting its potential role in improving carbohydrate metabolism (Chiba et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-isothiocyanatoethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NOS/c11-10(12,13)15-9-4-2-1-3-8(9)5-6-14-7-16/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKNCMWERUKUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=S)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)

![N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2473211.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B2473213.png)

![{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine](/img/structure/B2473214.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2473225.png)

![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)